Anisodamine hydrochloride

Beschreibung

BenchChem offers high-quality Anisodamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anisodamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

131674-05-0 |

|---|---|

Molekularformel |

C17H24ClNO4 |

Molekulargewicht |

341.8 g/mol |

IUPAC-Name |

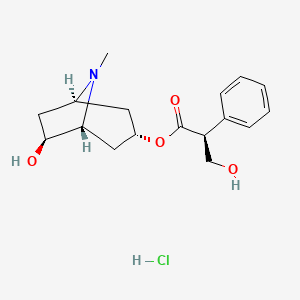

[(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C17H23NO4.ClH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12?,13-,14+,15?,16-;/m0./s1 |

InChI-Schlüssel |

TXJYFXBXRUTHSF-XIRYJLQCSA-N |

Isomerische SMILES |

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Cl |

Kanonische SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Anisodamine Hydrochloride from its Natural Source, Anisodus tanguticus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodamine (B1666042) hydrochloride, a tropane (B1204802) alkaloid naturally occurring in the plant Anisodus tanguticus, has garnered significant attention for its therapeutic applications, particularly in the treatment of circulatory shock.[1][2][3] This technical guide provides a comprehensive overview of anisodamine hydrochloride, from its natural source to its pharmacological actions. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development. The guide details the botanical characteristics of Anisodus tanguticus, quantitative data on alkaloid content, and explicit experimental protocols for extraction and analysis. Furthermore, it elucidates the key signaling pathways through which anisodamine exerts its effects, supported by detailed diagrams to facilitate understanding of its mechanism of action.

The Natural Source: Anisodus tanguticus

Quantitative Analysis of Tropane Alkaloids in Anisodus tanguticus

The concentration of anisodamine and other tropane alkaloids in Anisodus tanguticus can vary depending on factors such as the geographical origin, developmental stage of the plant, and environmental conditions. Several studies have quantified the alkaloid content, providing valuable data for optimizing harvesting and extraction processes.

Table 1: Quantitative Content of Anisodamine and Other Major Tropane Alkaloids in Anisodus tanguticus

| Plant Part | Alkaloid | Content (% of dry weight) | Analytical Method | Reference |

| Roots | Anisodamine | 0.0467% | HPLC | [4] |

| Roots | Anisodine (B1665107) | 0.1201% | HPLC | [4] |

| Roots | Scopolamine | Not specified | HPLC | [4] |

| Roots | Atropine | Not specified | HPLC | [4] |

| Aboveground | Anisodamine | Higher than roots during greening period | HPLC | [4] |

| Aboveground | Anisodine | Higher than roots during greening period | HPLC | [4] |

| Aboveground | Scopolamine | Higher than roots during greening period | HPLC | [4] |

| Whole Plant | Total Alkaloids | 1.08% (at greening stage) | HPLC | [4] |

Experimental Protocols

Extraction of Tropane Alkaloids from Anisodus tanguticus

This protocol is based on a method described for the extraction of major alkaloids from Anisodus tanguticus for analytical purposes.[4]

Objective: To extract a crude mixture of tropane alkaloids from the dried plant material.

Materials and Reagents:

-

Dried and powdered Anisodus tanguticus plant material (roots or aerial parts)

-

Ammonia (B1221849) solution

-

Ultrasonicator

-

Filtration apparatus (e.g., skimmed cotton or filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 2.00 g of powdered Anisodus tanguticus into a 150 mL flask.

-

Add 4 mL of ammonia solution and mix thoroughly. Let the mixture stand for 10 minutes to basify the alkaloids.

-

Add 100 mL of chloroform to the flask and record the total weight.

-

Place the flask in an ultrasonic bath and extract for 30 minutes.

-

After ultrasonication, allow the mixture to cool to room temperature.

-

Reweigh the flask and replenish any evaporated chloroform.

-

Filter the mixture through skimmed cotton to separate the chloroform extract from the plant debris.

-

The resulting chloroform solution contains the crude alkaloid extract. For further analysis or purification, the solvent can be removed using a rotary evaporator.

Quantification of Anisodamine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantitative analysis of anisodamine and other tropane alkaloids.[4]

Objective: To separate and quantify anisodamine in an extract from Anisodus tanguticus.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 system or equivalent[4]

-

Column: Agilent 5HC-C18 (250.0 mm × 4.6 mm)[4]

-

Mobile Phase: Acetonitrile and 30 mmol/L potassium dihydrogen phosphate (B84403) (containing 0.08% triethylamine, pH adjusted to 6.0 with phosphoric acid) in a ratio of 13:87 (v/v)[4]

-

Flow Rate: 0.2 mL/min[4]

-

Column Temperature: 35 °C[4]

-

Detection: UV at 210 nm[4]

-

Injection Volume: 10 μL[4]

Procedure:

-

Standard Preparation: Prepare a stock solution of anisodamine standard of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: The crude extract obtained from the extraction protocol is dissolved in the mobile phase and filtered through a 0.22 µm syringe filter.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the anisodamine peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of anisodamine in the sample.

Comprehensive Profiling of Metabolites by UPLC-Q-Exactive Mass Spectrometry

For a more comprehensive analysis of the metabolome of Anisodus tanguticus, including various tropane alkaloids and other compounds, a UPLC-Q-Exactive-MS method can be employed.[6][7]

Objective: To identify and characterize a wide range of metabolites in Anisodus tanguticus extracts.

Instrumentation and Conditions:

-

UPLC-MS System: Thermo Scientific UPLC-Q-Exactive-MS or equivalent[6][7]

-

Mobile Phase: (A) Water with 0.1% (v/v) formic acid; (B) Acetonitrile with 0.1% (v/v) formic acid[6][7]

-

Elution Gradient: A time-programmed gradient from 5% to 90% of solvent B over approximately 45 minutes.[6][7]

-

Mass Spectrometry: Positive ion mode with detailed parameters for spray voltage, capillary temperature, and collision energy as optimized for the specific instrument.[6][7][8]

Procedure:

-

Sample Preparation: Extract 200 mg of powdered sample with 10 mL of 80% methanol (B129727) using ultrasonication for 30 minutes. Filter the extract through a 0.22 µm syringe filter.[6][7]

-

Analysis: Inject the prepared sample into the UPLC-Q-Exactive-MS system.

-

Data Analysis: Identify compounds based on their retention times, accurate mass-to-charge ratios (m/z), and fragmentation patterns, comparing them to databases and reference standards.[6][7]

Pharmacological Actions and Signaling Pathways

Anisodamine hydrochloride exhibits a range of pharmacological effects, primarily attributed to its action as a non-specific cholinergic antagonist and a weak alpha-1 (α1) adrenergic antagonist.[2][9]

Anticholinergic Activity and the Cholinergic Anti-inflammatory Pathway

Anisodamine acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[10] This blockade of the parasympathetic nervous system leads to effects such as smooth muscle relaxation and reduced secretions.[10]

A significant aspect of its anti-shock effect is proposed to be mediated through the cholinergic anti-inflammatory pathway .[1][11][12] By blocking mAChRs, anisodamine may increase the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChRs) on immune cells like macrophages.[1][13] Activation of α7nAChRs inhibits the release of pro-inflammatory cytokines, at least in part, through the inhibition of the NF-κB signaling pathway.[1][12]

Alpha-1 Adrenergic Receptor Antagonism

Anisodamine also functions as a weak antagonist of α1-adrenergic receptors.[2][14] This action contributes to its vasodilatory effects, which are beneficial in improving microcirculation, a key factor in its efficacy in treating circulatory shock.[2][14] The blockade of α1-adrenergic receptors on vascular smooth muscle leads to relaxation and a decrease in peripheral resistance.

Biosynthesis of Tropane Alkaloids in Solanaceae

The biosynthesis of anisodamine and other tropane alkaloids in Anisodus tanguticus follows a complex pathway that originates from amino acids. The core tropane ring structure is derived from putrescine, which itself is synthesized from L-ornithine or L-arginine.[5][15] This pathway involves a series of enzymatic reactions primarily occurring in the roots of the plant.[5][16]

Conclusion

Anisodamine hydrochloride, derived from Anisodus tanguticus, is a pharmacologically significant compound with well-documented therapeutic effects, particularly in improving microcirculation. This guide has provided a detailed overview of its natural source, methods for its extraction and quantification, and its mechanisms of action. The elucidation of its role in the cholinergic anti-inflammatory pathway and its α1-adrenergic antagonism offers a solid foundation for further research and development. The provided experimental protocols and pathway diagrams are intended to be valuable resources for scientists working on the development of new therapeutics based on this important natural product.

References

- 1. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Chemical Properties, Plant Sources, Anti-shock Effects, Pharmacokinetics, Toxicity, and Clinical Applications of Anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Multivariate Statistical Analysis of Metabolites in Anisodus tanguticus (Maxim.) Pascher to Determine Geographical Origins and Network Pharmacology [frontiersin.org]

- 7. Multivariate Statistical Analysis of Metabolites in Anisodus tanguticus (Maxim.) Pascher to Determine Geographical Origins and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified | Technology Networks [technologynetworks.com]

- 10. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]

- 11. Beneficial effects of anisodamine in shock involved cholinergic anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Adrenoceptor blocking properties of atropine-like agents anisodamine and anisodine on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Update on the sources, pharmacokinetics, pharmacological action, and clinical application of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

Anisodamine in Septic Shock: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Septic shock remains a critical challenge in intensive care, characterized by a dysregulated host response to infection leading to microcirculatory dysfunction, systemic inflammation, and multi-organ failure[1][2][3]. Anisodamine (B1666042), a non-selective muscarinic cholinergic antagonist, has been utilized in China for decades as a therapeutic agent for various forms of shock, including septic shock[4][5][6]. Initially, its efficacy was attributed primarily to the improvement of microcirculation[4][7][8]. However, accumulating evidence reveals a more complex, multi-faceted mechanism of action involving the modulation of key inflammatory pathways and cellular protective effects. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which anisodamine exerts its anti-shock effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the core pathways.

Core Mechanisms of Action

Anisodamine's therapeutic effects in septic shock are not mediated by a single pathway but rather by a synergistic combination of actions on the neuro-immune axis, vascular endothelium, and cellular inflammatory signaling.

The Cholinergic Anti-inflammatory Pathway

A pivotal mechanism for anisodamine's anti-inflammatory effect is its interaction with the cholinergic anti-inflammatory pathway[4][8]. This pathway represents a physiological link between the nervous and immune systems.

-

Muscarinic Receptor Antagonism: Anisodamine is a well-established antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs)[4][7][9].

-

Acetylcholine Rerouting: In a state of inflammation, the vagus nerve releases acetylcholine (ACh). By blocking mAChRs, anisodamine prevents ACh from binding to these receptors. This leads to an increased local concentration of ACh available to bind to an alternative receptor: the α7 nicotinic acetylcholine receptor (α7nAChR), which is expressed on immune cells like macrophages[4][7][8].

-

Inhibition of Pro-inflammatory Cytokine Synthesis: The activation of α7nAChR by ACh initiates an intracellular signaling cascade that ultimately inhibits the activation of Nuclear Factor-kappa B (NF-κB)[4][7]. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β[5][7]. By suppressing the NF-κB pathway, anisodamine effectively downregulates the production of these key mediators of the septic inflammatory cascade[4][10].

-

Synergy with Interleukin-10: The anti-inflammatory cytokine Interleukin-10 (IL-10) appears to play a crucial role in the efficacy of anisodamine. Research indicates that IL-10 upregulates the expression of α7nAChR, and anisodamine acts synergistically with IL-10 to enhance this effect[6][11]. The anti-shock action of anisodamine is significantly diminished in the absence of IL-10, highlighting the importance of this interplay[6].

Improvement of Microcirculation

The hallmark of septic shock is profound microcirculatory dysfunction[1]. Anisodamine directly counteracts this pathology through several mechanisms.

-

Vasodilation and Endothelial Protection: As an M-type acetylcholine receptor blocker, anisodamine can indirectly antagonize α-adrenergic receptors, leading to the relief of vasospasm and improved blood flow[10]. It restores the velocity of microcirculatory blood flow and improves abnormal flow patterns seen in sepsis[2][12]. Furthermore, it protects the endothelial glycocalyx and counteracts the lipopolysaccharide (LPS)-induced increase in vascular permeability[13].

-

Inhibition of Leukocyte-Endothelium Interaction: Sepsis is characterized by the excessive adhesion of leukocytes to the vascular endothelium, a key step in tissue damage. Anisodamine has been shown to suppress this LPS-induced leukocyte-endothelium interaction[2][12].

-

Anti-thrombotic Effects: Anisodamine inhibits the synthesis of thromboxane (B8750289) and prevents the aggregation of both granulocytes and platelets[1][10][14]. This action helps to prevent the formation of microthrombi that occlude small vessels and exacerbate tissue hypoxia.

Cellular Protection and Anti-Apoptotic Signaling

Beyond its vascular and immune-modulatory effects, anisodamine confers direct protection to cells.

-

Membrane Stabilization: Early research identified that anisodamine possesses membrane-stabilizing properties, which may be related to a calcium antagonist action[15]. This helps protect cells from damage during ischemic and inflammatory insults.

-

Inhibition of Endotoxin (B1171834) Binding: Anisodamine can inhibit the binding of endotoxin to cells at the membrane level, which may be a particularly important mechanism in septic shock caused by Gram-negative bacteria[15].

-

Modulation of Apoptosis Pathways: In models of septic acute kidney injury, anisodamine has been shown to mitigate cell apoptosis by modulating key signaling pathways. It promotes cell survival signaling via the Pi3K/Akt/Bcl-2 pathway while reducing apoptosis through the P53/Bax pathway[16][17]. It also suppresses inflammation through the p38/JNK/AP-1/NF-κB pathway[16][17].

Quantitative Data Summary

The efficacy of anisodamine has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of Anisodamine on Mortality and Survival Rates

| Study Type | Model / Population | Control Group Outcome | Anisodamine Group Outcome | Citation |

|---|---|---|---|---|

| Human Observational | Fulminant Epidemic Meningitis | 66.9% Mortality | 12.4% Mortality | [4][5][6] |

| Human Observational | Toxic Bacillary Dysentery | 20-30% Mortality | 0.5% Mortality | [4][5][6] |

| Human RCT | Septic Shock Patients | 35.8% 28-day Mortality | 26.1% 28-day Mortality | [13][18] |

| Human RCT | Septic Shock Patients | 36% Hospital Mortality | 30% Hospital Mortality (p=0.348) | [19][20] |

| Animal (Rabbit) | Hemorrhagic, Occlusion, Septic Shock | Lower Survival Rate | Significantly Increased Survival Rate | [21] |

| Animal (Mouse) | LPS-induced Sepsis | ~20% 24h Survival (100mg/kg LPS) | ~80% 24h Survival (+Anisodamine) |[6] |

Table 2: Anisodamine's Effect on Inflammatory Cytokines and Hemodynamics

| Parameter | Model / Population | Effect of Anisodamine | Citation |

|---|---|---|---|

| TNF-α | LPS-induced Septic Rats | Significant decrease in plasma levels | [2][12] |

| IL-6 | LPS-induced Septic Rats | Significant decrease in plasma levels | [2][12] |

| TNF-α, IL-1β | LPS-treated RAW264.7 cells & mice | Significant decrease in production | [11] |

| Lactate (B86563) Levels | Septic Shock Patients (RCT) | Significantly lower levels after Day 3 | [19][20] |

| Lactate Levels | Septic Shock Patients (RCT) | Lower levels at 6 and 24 hours | [22] |

| Vasopressor Requirement | Septic Shock Patients (RCT) | Longer vasopressor-free days | [13][22] |

| Mean Arterial Pressure | LPS-induced Septic Rats | Elevated MAP compared to untreated septic rats |[2][12] |

Detailed Experimental Protocols

Understanding the methodologies behind the key findings is crucial for evaluation and replication.

Preclinical Animal Model: LPS-Induced Endotoxemia in Rats

This model is widely used to simulate the hyper-inflammatory state of Gram-negative sepsis.

-

Objective: To investigate the effects of anisodamine on hemodynamics, microcirculation, and inflammatory cytokine release in a rat model of septic shock.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Model Induction: A septic shock state is induced by a single intravenous (tail vein) injection of lipopolysaccharide (LPS) from E. coli. A typical dose is 5 mg/kg body weight[2][12].

-

Treatment Groups:

-

Control Group: Receives an equivalent volume of saline.

-

LPS Group: Receives LPS injection only.

-

Treatment Group (Anisodamine): Receives LPS injection followed by treatment with anisodamine hydrobromide (e.g., 5 mg/kg)[16]. Other groups may include atropine (B194438) or other comparators[2][12].

-

-

Measurements:

-

Hemodynamics: Mean Arterial Pressure (MAP) and Heart Rate (HR) are monitored continuously via arterial catheterization.

-

Microcirculation: The mesenteric microcirculation is observed using intravital microscopy to assess blood flow velocity, flow patterns, and leukocyte-endothelial interactions[2][12].

-

Cytokine Analysis: Blood samples are collected at specified time points (e.g., 2, 4, 6 hours post-injection). Plasma levels of TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits[2][12][16].

-

Organ Injury Markers: Serum levels of creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) are measured to assess kidney injury[16].

-

Clinical Trial Protocol: Randomized Control Trial in Septic Shock Patients

-

Objective: To determine the therapeutic efficacy and safety of anisodamine hydrobromide (Ani HBr) in critically ill patients with septic shock[10][22].

-

Study Design: Prospective, multicenter, randomized controlled trial.

-

Inclusion Criteria: Adult patients diagnosed with septic shock, typically defined by persistent hypotension requiring vasopressors despite adequate fluid resuscitation and elevated lactate levels.

-

Randomization: Patients are randomly assigned in a 1:1 ratio to a treatment group or a control group.

-

Intervention:

-

Control Group: Receives conventional standard-of-care treatment for septic shock (e.g., fluid resuscitation, vasopressors, antibiotics, organ support)[10][13][22].

-

Treatment Group: Receives conventional treatment plus anisodamine. A common dosing regimen is a loading bolus of 0.5 mg/kg (minimum 20 mg, maximum 40 mg) administered intravenously, followed by a continuous pump infusion of 0.02–0.1 mg/kg/h[10][22]. The maintenance dose may be titrated by the treating physician based on vital signs and lactate levels[10][22].

-

-

Endpoints:

-

Data Collection: Clinical and laboratory data are collected at baseline and at specified intervals (e.g., 6, 24, 48, 72 hours, and 7 days)[18][22].

Conclusion

The mechanism of action of anisodamine in septic shock is multifaceted, extending far beyond its initial classification as a simple vasodilator. Its primary role as a muscarinic antagonist uniquely positions it to modulate the cholinergic anti-inflammatory pathway, leading to a significant reduction in the systemic inflammatory response by rerouting acetylcholine to activate α7nAChR and subsequently inhibit NF-κB-mediated cytokine production[4][7][8]. This is complemented by its robust ability to improve microcirculatory hemodynamics, protect the vascular endothelium, and exert direct cellular protective and anti-apoptotic effects[2][12][15][16]. While clinical trial results on mortality have been varied, there is consistent evidence showing improvements in key physiological parameters like lactate clearance and reduced vasopressor needs[19][22]. Anisodamine represents a unique therapeutic agent that targets both the profound inflammation and the critical microcirculatory failure that define septic shock. Further research into specific patient phenotypes that may benefit most from its pleiotropic effects is warranted.

References

- 1. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway [frontiersin.org]

- 6. ovid.com [ovid.com]

- 7. Frontiers | Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway [frontiersin.org]

- 8. Beneficial effects of anisodamine in shock involved cholinergic anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anisodamine microcirulatory effects in septic shock: be aware of cardiac side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The antishock effect of anisodamine requires the upregulation of α7 nicotine acetylcholine receptors by IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anisodamine hydrobromide in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective effect of anisodamine hydrobromide on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell protection mechanism of antishock action of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Experimental study in rabbits of the antishock effect of anisodamine (654-2), and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Pharmacological Properties of Tropane Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane (B1204802) alkaloids are a class of bicyclic alkaloids characterized by the tropane ring system (8-methyl-8-azabicyclo[3.2.1]octane). Found predominantly in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane), these compounds have been used for centuries for both medicinal and toxic purposes.[1] This guide provides a comprehensive technical overview of the core pharmacological properties of key tropane alkaloids, with a focus on their quantitative data, experimental evaluation, and underlying signaling mechanisms.

The primary pharmacological actions of tropane alkaloids are mediated through their interaction with muscarinic acetylcholine (B1216132) receptors and monoamine transporters. This document will delve into the specifics of these interactions for three prototypical tropane alkaloids: atropine (B194438), scopolamine (B1681570), and cocaine.

Core Pharmacological Properties and Quantitative Data

The pharmacological effects of tropane alkaloids are largely attributable to their affinity for specific receptor and transporter proteins. The following tables summarize the binding affinities (Ki values) of atropine, scopolamine, and cocaine for their primary molecular targets. A lower Ki value indicates a higher binding affinity.

Atropine and Scopolamine: Muscarinic Acetylcholine Receptor Antagonists

Atropine and scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), meaning they bind to these receptors without activating them, thereby blocking the action of the endogenous agonist, acetylcholine.[2] There are five subtypes of muscarinic receptors (M1-M5), and the affinity of these alkaloids for each subtype can vary, leading to different physiological effects.

Table 1: Binding Affinities (Ki, nM) of Atropine and Scopolamine for Muscarinic Receptor Subtypes

| Alkaloid | M1 | M2 | M3 | M4 | M5 |

| Atropine | 2.4[3] | 1.0[3] | 1.0 (pKi 9.0)[3] | 1.0 (pKi 9.0)[4] | 8.7 (pKB)[4] |

| Scopolamine | 1.0 (pKi 9.0)[5] | 0.91[3] | 0.14[6] | 0.21[6] | 0.16[6] |

Note: pKi and pKB values have been converted to Ki for consistency where the original source provided them. Data is compiled from studies on various species (human, bovine, rat) and cell lines expressing recombinant receptors.

Cocaine: A Monoamine Transporter Inhibitor

Cocaine's primary mechanism of action is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). By blocking these transporters, cocaine increases the synaptic concentration of these neurotransmitters.

Table 2: Binding Affinities (Ki, μM) of Cocaine for Monoamine Transporters

| Alkaloid | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| Cocaine | 0.23[7] | 0.74[7] | 0.48[7] |

Note: These values represent the inhibitory constants for human monoamine transporters.

Experimental Protocols

The quantitative data presented above are primarily determined through radioligand binding assays. These assays are a cornerstone of pharmacology for quantifying the interaction between a ligand (in this case, a tropane alkaloid) and its receptor or transporter.

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol outlines the determination of the inhibitory constant (Ki) of atropine and scopolamine for muscarinic receptors using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]NMS).

1. Materials:

- Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).[8]

- Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a high-affinity muscarinic antagonist. A concentration close to its dissociation constant (Kd) is typically used (e.g., 100 pM).[9]

- Test Compounds: Atropine or scopolamine, prepared in a series of dilutions.

- Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as 10 µM atropine, to determine the amount of radioligand that binds to non-receptor components.[9]

- Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

- Scintillation Counter and Fluid.

2. Procedure:

- Incubation: In a 96-well plate, combine the cell membranes (10 µg protein per well), the radioligand ([³H]NMS), and varying concentrations of the unlabeled test compound (atropine or scopolamine). For total binding, no unlabeled compound is added. For non-specific binding, a saturating concentration of unlabeled atropine is added.[9]

- The final assay volume is typically 250-500 µL.

- Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 3 hours).[9]

- Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a percentage of the total specific binding against the logarithm of the test compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for the Dopamine Transporter

This protocol describes the determination of cocaine's Ki for the dopamine transporter using the radioligand [³H]-WIN 35,428, a cocaine analog.

1. Materials:

- Receptor Source: Membranes prepared from rat striatum, a brain region rich in dopamine transporters.[10]

- Radioligand: [³H]-WIN 35,428.[10]

- Test Compound: Cocaine, prepared in a series of dilutions.

- Non-specific Binding Control: A high concentration of a DAT inhibitor, such as 10 µM mazindol or unlabeled cocaine.

- Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

- Wash Buffer: Ice-cold binding buffer.

- Filtration Apparatus and Scintillation Counter.

2. Procedure:

- Incubation: Combine striatal membranes, [³H]-WIN 35,428, and varying concentrations of cocaine in a 96-well plate.

- Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium (e.g., 2 hours).

- Filtration and Quantification: Follow the same filtration and quantification steps as described for the muscarinic receptor binding assay.

3. Data Analysis:

- Calculate specific binding, plot the competition curve, determine the IC50, and calculate the Ki using the Cheng-Prusoff equation as described previously.

Signaling Pathways

The pharmacological effects of tropane alkaloids are a direct consequence of their modulation of specific cellular signaling pathways.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G protein-coupled receptors (GPCRs). Atropine and scopolamine, as antagonists, block the activation of these pathways by acetylcholine.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Gq-coupled muscarinic receptor signaling pathway.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Gi-coupled muscarinic receptor signaling pathway.

Dopamine Transporter Signaling

Cocaine's inhibition of the dopamine transporter (DAT) leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging the activation of postsynaptic dopamine receptors. This has significant downstream effects on various signaling cascades.

Caption: Cocaine's mechanism of action at the dopamine transporter.

Conclusion

This technical guide has provided a detailed overview of the core pharmacological properties of the tropane alkaloids atropine, scopolamine, and cocaine. The quantitative data, presented in a clear tabular format, highlights the specific binding affinities of these compounds for their respective molecular targets. The detailed experimental protocols for radioligand binding assays offer a practical guide for researchers in the field. Finally, the visualization of the key signaling pathways provides a clear understanding of the molecular mechanisms underlying the profound physiological effects of these important natural products. This comprehensive information is intended to be a valuable resource for researchers and professionals involved in the study and development of drugs targeting the cholinergic and monoaminergic systems.

References

- 1. jocpr.com [jocpr.com]

- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisodamine Hydrochloride for the Improvement of Microcirculation: A Technical Guide

Executive Summary

Anisodamine (B1666042) hydrochloride, a derivative of the tropane (B1204802) alkaloid, has been a subject of significant research and clinical use, particularly for its role in treating conditions associated with microcirculatory dysfunction such as septic shock.[1][2][3] Its multifaceted mechanism of action involves a combination of receptor antagonism, anti-inflammatory effects, and direct vascular protection.[4] Anisodamine functions primarily as a non-specific muscarinic (M) acetylcholine (B1216132) receptor antagonist and a weak alpha-1 (α1) adrenergic receptor antagonist.[4][5][6] This dual antagonism contributes to vasodilation, relieves vasospasm, and ultimately improves blood flow through the microvasculature.[1][2][5] Furthermore, anisodamine exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating the cholinergic anti-inflammatory pathway.[3][7][8] It also reduces platelet and granulocyte aggregation and inhibits thromboxane (B8750289) synthesis, preventing the formation of microthrombi.[1][8][9] This technical guide provides an in-depth review of the mechanisms, experimental evidence, and key protocols related to the use of anisodamine hydrochloride for improving microcirculation, intended for researchers, scientists, and professionals in drug development.

Introduction to Anisodamine Hydrochloride

Anisodamine is a naturally occurring belladonna alkaloid isolated from the Chinese medicinal herb Anisodus tanguticus (Maxim.) Pascher.[1][10] Synthesized in 1975, it is structurally similar to atropine (B194438) but exhibits a distinct pharmacological profile, including lower central nervous system toxicity.[4][6][8] It is widely used in China for a variety of conditions, most notably for the management of acute circulatory shock.[5][6][11] The primary therapeutic rationale for its use in shock is its ability to correct microcirculatory disturbances, which are a hallmark of conditions like sepsis.[2][12] Anisodamine's efficacy is attributed to its complex pharmacology, which extends beyond simple receptor antagonism to include anti-inflammatory, anti-thrombotic, and cytoprotective effects.[4][9][13]

Core Mechanisms of Action on Microcirculation

The beneficial effects of anisodamine on microcirculation stem from several interconnected mechanisms.

Cholinergic and Adrenergic Receptor Antagonism

Anisodamine acts as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[10][14] By blocking M3 receptors on vascular smooth muscle, it induces relaxation and vasodilation.[14] Additionally, it possesses alpha-1 (α1) adrenoceptor blocking properties.[5] This antagonism of α1-adrenergic receptors counteracts vasoconstriction, further contributing to its vasodilating activity and salutary effects on microcirculation.[4][5] This dual action helps relieve vasospasm and improve tissue perfusion.[1][9]

Anti-Inflammatory and Anti-Thrombotic Effects

Anisodamine demonstrates significant anti-inflammatory capabilities. In animal models of septic shock, it suppresses the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][15] A key mechanism for this is its role in the cholinergic anti-inflammatory pathway . By blocking muscarinic receptors, anisodamine may reroute endogenous acetylcholine to activate α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages, which in turn inhibits the NF-κB pathway and subsequent cytokine production.[3][8][16]

Its anti-thrombotic activity is also crucial for maintaining microvascular patency. Anisodamine inhibits thromboxane synthesis as well as platelet and granulocyte aggregation, reducing the formation of microthrombi that can obstruct small vessels.[1][4][8][9]

Endothelial Protection and Vasodilation

Anisodamine provides direct protection to the vascular endothelium. It has been shown to preserve the endothelial glycocalyx from damage by lipopolysaccharides (LPS), thereby reducing microvascular permeability.[1] It also counteracts LPS-induced expression of tissue factor and plasminogen activator inhibitor-1 in endothelial cells.[3][8] In the renal microvasculature, anisodamine acts as a potent vasodilator of preglomerular vessels, an effect that appears to be mediated by the dopaminergic system.[17]

Preclinical and Clinical Evidence: Data Summary

The following tables summarize quantitative data from key preclinical and clinical studies investigating the effects of anisodamine on microcirculation.

Table 1: Effects of Anisodamine on Hemodynamics and Microcirculation in Animal Models

| Parameter | Animal Model | Anisodamine Treatment | Outcome | Reference |

| Mean Arterial Pressure (MAP) | Septic shock rats (LPS-induced) | Anisodamine Hydrobromide (Ani HBr) | Elevated MAP compared to LPS group. | [7][15] |

| Heart Rate (HR) | Septic shock rats (LPS-induced) | Ani HBr | Reduced HR compared to LPS group. | [7][15] |

| Microcirculatory Blood Flow Velocity | Septic shock rats (LPS-induced) | Ani HBr | Restored velocity (318.82 ± 118.83 μm/s) vs. LPS group. | [7] |

| Perfused Vessel Density (PVD) | Porcine CPR model | Anisodamine Hydrobromide (AH) | Significantly higher intestinal PVD at 2h post-ROSC (12.09±0.75 vs 11.23±0.53 in saline group). | [18][19] |

| Microvascular Flow Index (MFI) | Porcine CPR model | Anisodamine Hydrobromide (AH) | Significantly higher intestinal MFI at 2h post-ROSC (2.45±0.12 vs 2.31±0.16 in saline group). | [18][19] |

| Glomerular Blood Flow | Hydronephrotic rat kidney | 10⁻⁵ M Anisodamine | Increased glomerular blood flow by 40%. | [17] |

Table 2: Effects of Anisodamine on Inflammatory Markers

| Marker | Model | Anisodamine Treatment | Outcome | Reference |

| TNF-α | Septic shock rats (LPS-induced) | Anisodamine Hydrobromide (Ani HBr) | Suppressed release compared to LPS group. | [7][15] |

| IL-6 | Septic shock rats (LPS-induced) | Anisodamine Hydrobromide (Ani HBr) | Suppressed release compared to LPS group. | [7][15] |

| IL-6, IL-10, TNF-α | Human patients with multiple trauma and hemorrhagic shock | Anisodamine + Xuebijing | Lower levels compared to control group. | [1] |

| VEGF & ICAM-1 Expression | Rabbit infusion phlebitis model | Anisodamine | Significantly reduced expression compared to model group (P < 0.01). | [20] |

| Malondialdehyde (MDA) | Rabbit ischemia-reperfusion model | Anisodamine | Lower blood concentrations after 1 hour of reperfusion compared to controls. | [21] |

Table 3: Summary of Anisodamine Clinical Trials in Septic Shock

| Study (Identifier) | N | Dosage | Primary Endpoint | Key Finding | Reference |

| Yu et al. (NCT02442440) | 346 | Loading: 10 mg bolus; Maintenance: 0.1-0.5 mg/kg/h | Hospital Mortality | No significant reduction in hospital mortality. Lower serum lactate (B86563) levels after day 3. | [12][13][22] |

| Li et al. | 404 | Loading: 0.5 mg/kg (20-40 mg) bolus; Maintenance: 0.02-0.1 mg/kg/h | 28-day Mortality | Lower 28-day mortality in treated group (26.1% vs. 35.8%; p=0.035). | [9] |

| NCT05634057 | Ongoing | 2.0 mg/kg/d (combined with heparin) | 28-day Mortality | To investigate efficacy of anisodamine hydrobromide combined with heparin. | [1][23] |

Key Experimental Protocols

Animal Model of Septic Shock and Microcirculation Assessment

This protocol is based on methodologies used to study the effects of anisodamine on mesenteric microcirculation in rats.[7][15]

Objective: To induce septic shock and evaluate the therapeutic effect of anisodamine hydrobromide on microcirculatory hemodynamics.

Materials:

-

Male Sprague-Dawley rats.

-

Lipopolysaccharide (LPS) from E. coli.

-

Anisodamine hydrobromide (Ani HBr).

-

Anesthetic (e.g., pentobarbital (B6593769) sodium).

-

Intravital microscopy system.

-

Cannulation equipment for intravenous injection and blood pressure monitoring.

Methodology:

-

Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure monitoring and the jugular vein for substance administration.

-

Sepsis Induction: Establish the septic shock model by a single intravenous tail vein injection of LPS (e.g., 5 mg/kg).[7][15]

-

Treatment: Following LPS administration, treat animals with an intravenous injection of Ani HBr, saline (control), or other comparators (e.g., atropine).[7][15]

-

Surgical Exposure: Perform a midline laparotomy to expose the mesentery for observation. The exposed tissue should be kept moist with warmed saline.

-

Intravital Microscopy: Place the animal on the stage of an intravital microscope. Observe and record images of the mesenteric microcirculation (arterioles, capillaries, and venules).

-

Data Analysis: Analyze recorded videos to quantify microcirculatory parameters, including blood flow velocity, vessel diameter, flow patterns (e.g., intermittent, reciprocating), and leukocyte-endothelium interactions (e.g., rolling, adhesion).[7][15] Plasma levels of cytokines (TNF-α, IL-6) can be measured from blood samples using ELISA kits.[7][15]

Alpha-1 Adrenoceptor Binding Assay

This protocol is adapted from studies investigating the adrenoceptor blocking properties of anisodamine.[5]

Objective: To determine the affinity of anisodamine for α1-adrenoceptors in vitro.

Materials:

-

Rat cardiac or brain tissue.

-

[³H]-WB-4101 (radiolabeled α1-adrenoceptor antagonist).

-

Anisodamine, prazosin (B1663645) (positive control), and other test compounds.

-

Membrane preparation buffers (e.g., Tris-HCl).

-

Scintillation counter and vials.

-

Glass fiber filters.

Methodology:

-

Membrane Preparation: Homogenize fresh or frozen rat cardiac or brain tissue in an appropriate buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Binding Reaction: In test tubes, combine the membrane preparation, [³H]-WB-4101 at a fixed concentration, and varying concentrations of the competing ligand (e.g., anisodamine).

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with bound radioligand while unbound ligand passes through.

-

Quantification: Wash the filters quickly with ice-cold buffer. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist. Calculate the specific binding at each concentration of the competing ligand. Plot the data to determine the IC₅₀ (concentration of ligand that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Visualizing Mechanisms and Workflows

Diagram 1: Core Mechanisms of Anisodamine on Microcirculation

Caption: Anisodamine's multi-target mechanism for improving microcirculation.

Diagram 2: Cholinergic Anti-inflammatory Pathway Modulation

Caption: Anisodamine reroutes ACh to inhibit inflammatory cytokine production.

Diagram 3: Experimental Workflow for Septic Shock Animal Model

Caption: Workflow for preclinical evaluation of anisodamine in septic shock.

Conclusion and Future Directions

Anisodamine hydrochloride is a pharmacologically complex agent with well-documented efficacy in improving microcirculation, particularly in the context of septic shock.[1][9][15] Its primary mechanisms, including dual muscarinic and α1-adrenergic antagonism, potent anti-inflammatory action via the cholinergic anti-inflammatory pathway, and anti-thrombotic effects, provide a strong basis for its therapeutic use.[3][5][8] While clinical trials have shown mixed results regarding mortality benefits, there is consistent evidence that anisodamine can improve key physiological markers of microcirculatory function, such as lactate clearance and vasopressor requirements.[9][22]

Future research should focus on several key areas:

-

Dose Optimization: Clinical trials have used varying dosage regimens.[9][13] Determining the optimal loading and maintenance doses is critical to maximize efficacy while minimizing potential side effects like tachycardia.[10]

-

Patient Stratification: Identifying patient subpopulations most likely to benefit from anisodamine therapy could improve clinical trial outcomes and guide targeted treatment.

-

Combination Therapies: Investigating the synergistic effects of anisodamine with other treatments for septic shock, such as heparin, is a promising avenue.[1][23]

-

Receptor Subtype Specificity: Further elucidating the interaction of anisodamine with specific muscarinic and adrenergic receptor subtypes could lead to the development of more targeted and effective second-generation compounds.

References

- 1. cddyyy.com [cddyyy.com]

- 2. researchgate.net [researchgate.net]

- 3. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adrenoceptor blocking properties of atropine-like agents anisodamine and anisodine on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anisodamine - Wikipedia [en.wikipedia.org]

- 7. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway [frontiersin.org]

- 9. Anisodamine hydrobromide in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anisodamine microcirulatory effects in septic shock: be aware of cardiac side effects - ProQuest [proquest.com]

- 11. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 12. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]

- 15. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of anisodamine on the microcirculation of the hydronephrotic kidney of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anisodamine hydrobromide ameliorates cardiac damage after resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anisodamine hydrobromide can improve microcirculation after resuscitation [lcjzen.whuhzzs.com]

- 20. Effects of anisodamine on the expressions of vascular endothelial growth factor and intercellular adhesion molecule 1 in experimental infusion phlebitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protective effect of anisodamine on reperfusion injury of skeletal muscles in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Effects of Anisodamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodamine (B1666042), a naturally occurring tropane (B1204802) alkaloid, has demonstrated significant therapeutic potential owing to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the investigation of anisodamine. The document summarizes key findings on its modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Mitogen-Activated Protein Kinase (MAPK). Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts in the field of inflammation and oxidative stress-related diseases.

Introduction

Anisodamine is a derivative of atropine (B194438) and has been utilized for its anticholinergic and vasodilatory effects.[1] Emerging evidence strongly suggests that its therapeutic efficacy extends to potent anti-inflammatory and antioxidant activities.[2] These properties are attributed to its ability to modulate key cellular signaling pathways involved in the inflammatory response and oxidative stress regulation.[3][4][5] This guide aims to provide a detailed technical resource for researchers exploring the multifaceted pharmacological profile of anisodamine.

Molecular Mechanisms of Action

Anisodamine exerts its antioxidant and anti-inflammatory effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and mediators. Anisodamine has been shown to inhibit the activation of this pathway. In models of inflammation, anisodamine pretreatment attenuates the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of downstream pro-inflammatory genes.[3][6]

Caption: Anisodamine inhibits the NF-κB signaling pathway.

Activation of the Nrf2/ARE Pathway

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under conditions of oxidative stress, anisodamine promotes the activation of Nrf2. This involves the dissociation of Nrf2 from its inhibitor, Keap1, and its subsequent translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][7]

Caption: Anisodamine activates the Nrf2/ARE antioxidant pathway.

Modulation of the MAPK Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are critically involved in both inflammatory and oxidative stress responses. Anisodamine has been shown to modulate these pathways, although the effects can be context-dependent. In some models of injury, anisodamine activates the ERK pathway, which can promote cell survival and repair.[1][5] Conversely, in other inflammatory contexts, it can inhibit the phosphorylation of JNK and p38, leading to a reduction in the production of pro-inflammatory mediators.[8]

Caption: Anisodamine differentially modulates MAPK signaling pathways.

Quantitative Data on Anti-inflammatory and Antioxidant Effects

The following tables summarize the quantitative effects of anisodamine on key inflammatory and oxidative stress markers from various preclinical studies.

Table 1: Effect of Anisodamine on Pro-inflammatory Cytokine Levels

| Model System | Treatment | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | IL-18 Reduction | Reference |

| LPS-induced pancreatic acinar cells | 100 µg/mL Anisodamine | Significant (p < 0.05) | Significant (p < 0.05) | - | Significant (p < 0.05) | [9] |

| LPS-treated C57BL/6 mice | 50 mg/kg Anisodamine (i.p.) | Significant (p < 0.01) | Significant (p < 0.01) | - | - | [10] |

| Bleomycin-induced ALI in rats | 10 mg/kg Anisodamine | Significant (p < 0.05) | Significant (p < 0.05) | Significant (p < 0.05) | - | [11] |

| Bleomycin-induced ALI in rats | 20 mg/kg Anisodamine | Significant (p < 0.05) | Significant (p < 0.05) | Significant (p < 0.05) | - | [11] |

| LPS-induced septic shock in rats | 5 mg/kg Anisodamine | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | - | [12] |

Table 2: Effect of Anisodamine on Oxidative Stress Markers

| Model System | Treatment | Change in MDA Levels | Change in SOD Activity | Reference |

| Bleomycin-induced ALI in rats | 10 mg/kg Anisodamine | Significant decrease (p < 0.05) | Significant increase (p < 0.05) | [11] |

| Bleomycin-induced ALI in rats | 20 mg/kg Anisodamine | Significant decrease (p < 0.05) | Significant increase (p < 0.05) | [11] |

| Rhabdomyolysis-induced acute renal injury in rats | 1 mg/kg Anisodamine (i.p.) | Significant decrease | Significant increase | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of anisodamine's effects.

Lipopolysaccharide (LPS)-Induced Inflammation in Pancreatic Acinar Cells

Objective: To evaluate the anti-inflammatory effect of anisodamine on LPS-stimulated pancreatic acinar cells.

Materials:

-

Rat pancreatic acinar cell line (e.g., AR42J)

-

Anisodamine

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Cell Counting Kit-8 (CCK-8)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

ELISA kits for TNF-α, IL-1β, and IL-18

-

Reagents for Western blotting (primary antibodies for NLRP3, ASC, Caspase-1, p-p65, p-IκBα, and β-actin; secondary antibodies)

-

Reagents for qRT-PCR (primers for target genes, reverse transcriptase, qPCR master mix)

Procedure:

-

Cell Culture: Culture AR42J cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Anisodamine Pretreatment: Seed cells in appropriate plates. Once they reach 70-80% confluency, pretreat the cells with varying concentrations of anisodamine (e.g., 25, 50, 100 µg/mL) for a specified time (e.g., 2 hours).[9]

-

LPS Stimulation: After pretreatment, add LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a designated period (e.g., 24 hours) to induce an inflammatory response.[9]

-

Cell Viability Assay: Assess cell viability using the CCK-8 assay according to the manufacturer's instructions.

-

Apoptosis Assay: Quantify apoptosis using flow cytometry after staining with Annexin V-FITC and PI.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, and IL-18 using ELISA kits as per the manufacturer's protocols.[9]

-

Western Blot Analysis: Lyse the cells and extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against NLRP3, ASC, Caspase-1, p-p65, p-IκBα, and a loading control (e.g., β-actin). Visualize the protein bands using a chemiluminescence detection system.

-

qRT-PCR Analysis: Extract total RNA from the cells and reverse transcribe it into cDNA. Perform quantitative real-time PCR using specific primers for the genes of interest to determine their relative expression levels.

Caption: Experimental workflow for in vitro LPS-induced inflammation.

Assessment of Antioxidant Activity

Objective: To quantify the antioxidant capacity of anisodamine.

Materials:

-

Anisodamine

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare Sample and Control: Prepare serial dilutions of anisodamine and ascorbic acid in the same solvent.

-

Assay: In a 96-well plate, add a small volume of the sample or control solution to a larger volume of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

IC50 Determination: Plot the percentage of scavenging against the concentration of anisodamine to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Materials:

-

Tissue homogenates from control and anisodamine-treated animals

-

Superoxide Dismutase (SOD) activity assay kit

-

Malondialdehyde (MDA) assay kit (e.g., TBARS assay)

-

Spectrophotometer or microplate reader

Procedure:

-

Tissue Homogenization: Homogenize the tissue samples in an appropriate buffer on ice.

-

Centrifugation: Centrifuge the homogenates to obtain the supernatant for the assays.

-

SOD Activity Assay: Measure the SOD activity in the supernatant using a commercially available kit according to the manufacturer's instructions. The principle often involves the inhibition of a reaction that produces a colored product by SOD present in the sample.

-

MDA Assay: Measure the MDA levels in the supernatant using a TBARS (Thiobarbituric Acid Reactive Substances) assay kit. This assay is based on the reaction of MDA with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.

-

Data Analysis: Express SOD activity in units per milligram of protein and MDA levels in nanomoles per milligram of protein.

Conclusion

Anisodamine presents a compelling profile as a dual-action therapeutic agent with both anti-inflammatory and antioxidant properties. Its ability to modulate the NF-κB, Nrf2, and MAPK signaling pathways underscores its potential for the treatment of a wide range of diseases characterized by inflammation and oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic benefits of anisodamine. Future investigations should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of anisodamine in human populations.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anisodamine alleviates lipopolysaccharide-induced pancreatic acinar cell injury through NLRP3 inflammasome and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Nrf2/ARE pathway by Anisodamine (654-2) for Inhibition of cellular aging and alleviation of Radiation-Induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anisodamine ameliorates ischemia/reperfusion-induced renal injury in rats through activation of the extracellular signal-regulated kinase (ERK) pathway and anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. ovid.com [ovid.com]

- 11. Protective effect of anisodamine on bleomycin-induced acute lung injury in immature rats via modulating oxidative stress, inflammation, and cell apoptosis by inhibiting the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis [frontiersin.org]

- 13. The protective effect of anisodamine on acute renal injury induced by rhabdomyolysis in rats [tjyybjb.ac.cn]

An In-Depth Technical Guide to the Chemical Synthesis and Characterization of Anisodamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodamine (B1666042), a naturally occurring tropane (B1204802) alkaloid, is a derivative of hyoscyamine (B1674123) and is recognized for its anticholinergic and α1-adrenergic antagonist properties. Primarily utilized in China for the treatment of acute circulatory shock, it has garnered significant interest within the pharmaceutical research and development community. This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of anisodamine. It details both biosynthetic and chemical synthetic routes, offers in-depth experimental protocols for analytical characterization, and presents its pharmacological signaling pathways. All quantitative data are systematically organized into tables for clarity and comparative analysis. Furthermore, logical workflows and signaling cascades are visually represented through diagrams generated using the DOT language.

Chemical Synthesis of Anisodamine

The synthesis of anisodamine can be approached through biosynthetic, semi-synthetic, and fully synthetic methods. While natural extraction from plants of the Solanaceae family, such as Anisodus tanguticus, is a primary source, synthetic routes offer advantages in terms of stereochemical control and scalability.

Biosynthesis

The biosynthesis of anisodamine is a complex enzymatic process originating from the amino acid L-ornithine. This pathway involves 13 key enzymes that construct the tropane core and subsequent modifications. Hyoscyamine is a direct precursor to anisodamine, which is formed through the action of hyoscyamine 6β-hydroxylase (H6H).

Catalytic Synthesis using Recombinant Strains

A patented method describes the catalytic synthesis of anisodamine from a suitable substrate using a recombinant Escherichia coli strain. This bio-engineering approach leverages the expression of hyoscyamine 6β-hydroxylase (H6H) to convert hyoscyamine into anisodamine. The process is optimized by the addition of salicylic (B10762653) acid and silver nitrate (B79036) to the culture medium, which reportedly inhibits the subsequent conversion of anisodamine to scopolamine, thereby increasing the yield of the desired product.

Table 1: Optimized Parameters for Catalytic Synthesis of Anisodamine

| Parameter | Optimal Value |

| Salicylic Acid Concentration | 0.6 mmol/L |

| Silver Nitrate Concentration | 0.04 mmol/L |

| Fermentation pH | 6.0 |

| Fermentation Temperature | 28 °C |

| Isopropyl-β-D-thiogalactoside (IPTG) | 1.0 mmol/L |

| Initial Hyoscyamine Concentration | 500 mg/L |

Chemical Synthesis

Total chemical synthesis of anisodamine has been achieved through various strategies. One notable approach involves the esterification of 6β-acetoxy tropine (B42219) with acetyl tropoyl chloride, followed by hydrolysis. Another reported total synthesis commences from furan. These multi-step syntheses require careful control of stereochemistry to obtain the desired isomer.

A generalized workflow for the chemical synthesis and purification of anisodamine is presented below.

Characterization of Anisodamine

The comprehensive characterization of synthesized anisodamine is crucial to confirm its identity, purity, and stereochemistry. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, quantification, and identification of anisodamine and its isomers.

Table 2: HPLC and LC-MS/MS Parameters for Anisodamine Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 (Preparative) | LC-MS/MS Method |

| Column | YWG-C18H37 (4 x 250 mm) | MDS-5 column, CHIRALPAK AD-H | Reversed-phase C18 |

| Mobile Phase | Methanol (B129727):Water:Triethylamine (B128534) (255:45:0.01 v/v/v) | Not specified | Methanol:0.01% Triethylamine (pH 3.5 with formic acid) (60:40 v/v) |

| Flow Rate | 1 mL/min | Not specified | 0.2 mL/min |

| Detection | UV at 254 nm | Not specified | ESI-MS/MS |

| Retention Time | Not specified | Not specified | 3.29 min |

| Precursor Ion (m/z) | N/A | N/A | 306 |

| Product Ions (m/z) | N/A | N/A | 288, 276, 140, 122, 91 |

-

Sample Preparation: Dissolve the anisodamine sample in the mobile phase to a suitable concentration.

-

Chromatographic Separation: Inject the sample onto a reversed-phase C18 column. Elute with a mobile phase of methanol and 0.01% triethylamine (adjusted to pH 3.5 with formic acid) at a 60:40 (v/v) ratio with a flow rate of 0.2 mL/min.

-

Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to monitor the precursor ion at m/z 306 and its corresponding product ions.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy are essential for the structural elucidation and identification of anisodamine.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of anisodamine.

Table 3: Predicted ¹³C NMR Chemical Shifts for Anisodamine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~170-175 |

| Aromatic C | ~125-140 |

| C-O (ester) | ~70-80 |

| C-OH (tropane ring) | ~60-70 |

| C-N | ~50-60 |

| Aliphatic C | ~20-40 |

| N-CH₃ | ~35-45 |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy techniques like FTIR and Raman are valuable for identifying functional groups and for the quality control of anisodamine in pharmaceutical formulations.

Table 4: Expected IR Absorption Bands for Anisodamine

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2800-3000 |

| C=O stretch (ester) | 1700-1750 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (ester and alcohol) | 1000-1300 |

The following diagram illustrates a typical workflow for the analytical characterization of synthesized anisodamine.

Signaling Pathways of Anisodamine

Anisodamine exerts its pharmacological effects primarily through the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs) and α1-adrenergic receptors.

Muscarinic Acetylcholine Receptor Antagonism

Anisodamine is a non-selective muscarinic antagonist, meaning it blocks the action of acetylcholine at all five subtypes of muscarinic receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. The M1, M3, and M5 receptors are coupled to Gq proteins, while M2 and M4 receptors are coupled to Gi proteins. By blocking these receptors, anisodamine inhibits parasympathetic nerve stimulation, leading to effects such as smooth muscle relaxation and reduced glandular secretions.

Alpha-1 Adrenergic Receptor Antagonism

Anisodamine also acts as a weak antagonist at α1-adrenergic receptors. These receptors are coupled to Gq proteins and are primarily located on vascular smooth muscle. Their stimulation by catecholamines like norepinephrine (B1679862) leads to vasoconstriction. By blocking these receptors, anisodamine can induce vasodilation, which contributes to its therapeutic effect in circulatory shock.

Conclusion

The synthesis and characterization of anisodamine are critical aspects of its development as a therapeutic agent. This guide has provided an overview of the synthetic strategies, detailed analytical protocols, and the pharmacological mechanisms of action of anisodamine. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research into more efficient and stereoselective total synthesis routes will be instrumental in advancing the therapeutic potential of anisodamine.

An In-depth Technical Guide to Anisodamine Hydrochloride for Organophosphate Poisoning Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphate (OP) poisoning is a significant global health concern, causing substantial morbidity and mortality. The standard treatment regimen, primarily involving atropine (B194438) and oximes, can be insufficient in severe cases and is associated with its own set of toxicities. Anisodamine (B1666042) hydrochloride, a derivative of atropine, has emerged as a promising adjunctive therapy. This technical guide provides a comprehensive overview of the core scientific principles and clinical evidence supporting the use of anisodamine hydrochloride in the management of OP poisoning. It details the compound's multifaceted mechanism of action, summarizes key clinical data, outlines experimental protocols, and visualizes the complex signaling pathways involved.

Introduction to Anisodamine Hydrochloride

Anisodamine is a naturally occurring belladonna alkaloid that functions as a non-selective muscarinic and nicotinic acetylcholine (B1216132) receptor antagonist.[1][2] It exhibits pharmacological effects similar to atropine and scopolamine, such as reducing glandular secretions, decreasing gastrointestinal motility, and causing mydriasis.[1] However, a key distinction is that anisodamine is less potent and possesses a lower toxicity profile compared to atropine.[2] Beyond its anticholinergic properties, anisodamine has demonstrated anti-inflammatory, antioxidant, and cardiovascular protective effects, which are highly relevant in mitigating the systemic damage caused by OP poisoning.[1]

Mechanism of Action in Organophosphate Poisoning

The primary toxicity of organophosphates stems from the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh). This leads to an accumulation of ACh at cholinergic synapses, resulting in a state of cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[3][4]

Anisodamine hydrochloride counteracts this cholinergic overstimulation through several mechanisms:

-

Muscarinic Receptor Antagonism: By competitively blocking muscarinic acetylcholine receptors, anisodamine mitigates the classic "SLUDGE" symptoms (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis) of OP poisoning.[1]

-

Nicotinic Receptor Antagonism: Anisodamine also acts on nicotinic receptors, which may help in addressing neuromuscular dysfunction, a life-threatening complication of severe OP poisoning.[1][3]

-

Anti-inflammatory Effects: OP poisoning triggers a systemic inflammatory response, leading to complications like acute lung injury (ALI). Anisodamine has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), potentially by inhibiting the JAK2/STAT3 signaling pathway.[5]

-

Antioxidant Properties: The excessive neuronal activity and inflammation in OP poisoning lead to oxidative stress. Anisodamine has been observed to enhance the activity of antioxidant enzymes, thereby protecting against cellular damage.[5]

Clinical Efficacy and Data

Clinical evidence, primarily from studies conducted in China, suggests that anisodamine hydrochloride can be a valuable tool in the management of OP poisoning, particularly in patients who do not respond adequately to high doses of atropine.